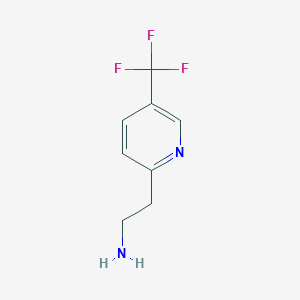

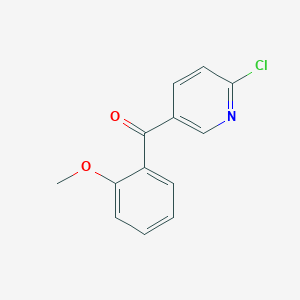

2-Chloro-5-(2-methoxybenzoyl)pyridine

説明

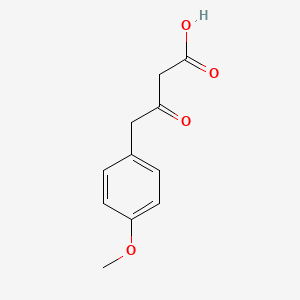

2-Chloro-5-(2-methoxybenzoyl)pyridine is a compound that is likely to be of interest due to its pyridine core, which is a common motif in many pharmaceuticals and organic materials. The presence of a chloro group and a methoxybenzoyl group in the molecule suggests that it could be a versatile intermediate for further chemical modifications. The pyridine moiety can act as a ligand in coordination chemistry or as a base in organic synthesis, while the chloro and methoxybenzoyl groups are potential sites for nucleophilic substitution or for the formation of amides and esters, respectively.

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines involves the reaction of 2-pyridylamides with diazomethane, followed by the formation of hydrochlorides with hydrochloric acid . Although the exact synthesis of 2-Chloro-5-(2-methoxybenzoyl)pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray diffraction (XRD), as demonstrated in the structural analysis of various pyridine-containing compounds . These analyses reveal the arrangement of atoms within the crystal lattice and can provide insights into the geometry and conformation of the molecule. For 2-Chloro-5-(2-methoxybenzoyl)pyridine, such an analysis would likely show the planarity of the pyridine ring and the orientation of the substituents, which can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For example, the reaction of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide leads to the formation of methylsulphinyl derivatives . Similarly, 2-Chloro-5-(2-methoxybenzoyl)pyridine could undergo nucleophilic substitution reactions at the chloro group or could be used in the synthesis of metal complexes due to the coordinating ability of the pyridine nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the electron density of the pyridine ring and thus its basicity and nucleophilicity. The crystal packing and hydrogen bonding interactions, as seen in related compounds , can also impact the compound's melting point and solubility. For 2-Chloro-5-(2-methoxybenzoyl)pyridine, one would expect similar considerations to apply, with the specific substituents modulating these properties in a predictable manner.

科学的研究の応用

1. Agrochemical and Pharmaceutical Industries

- Methods of Application : Various methods of synthesizing these derivatives have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Crystal Structure Analysis

- Methods of Application : The synthesis started from 1,1-dimethylthio-2-nitroethylene and N-2(chloro-5-pyridylmethyl)ethylenediamine. A mixture of these two compounds in anhydrous ethanol was refluxed for 8 hours, affording a clear yellow solution .

- Results or Outcomes : The crystal structure of the synthesized compound was determined. The compound crystallizes in the monoclinic space group P 2 1 / c with unit cell parameters a = 12.7802 (17) Å, b = 7.6211 (12) Å, c = 12.0486 (17) Å, β = 95.551 (4)° .

3. Antimicrobial and Antiviral Activities

- Application : Pyridine compounds, including “2-Chloro-5-(2-methoxybenzoyl)pyridine”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- Methods of Application : The synthesis of these compounds often involves the reaction of a β-ketoester, an aldehyde and ammonia .

- Results or Outcomes : The presence of the pyridine nucleus, along with one or more heterocycles, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

4. Chemical Properties

- Application : “2-Chloro-5-(2-methoxybenzoyl)pyridine” is used in the development of organic compounds containing fluorine. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Methods of Application : Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

5. Synthesis of Other Organic Compounds

- Application : “2-Chloro-5-(2-methoxybenzoyl)pyridine” is used in the synthesis of other organic compounds. It’s a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods of Application : Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

6. Preparation of 2-Chloro-5-Methylpyridine

- Application : “2-Chloro-5-(2-methoxybenzoyl)pyridine” is used in the preparation of 2-chloro-5-methylpyridine .

- Methods of Application : The process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .

- Results or Outcomes : The process provides a novel method for the preparation of 2-chloro-5-methylpyridine .

特性

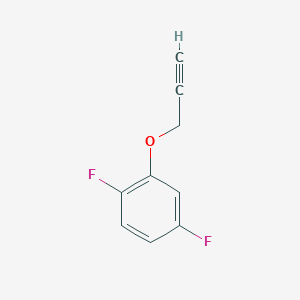

IUPAC Name |

(6-chloropyridin-3-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXOBOKMBFXPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239474 | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(2-methoxybenzoyl)pyridine | |

CAS RN |

86580-59-8 | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86580-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)